2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol
Description
Properties
Molecular Formula |
C9H16N2OS |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
2-[1-(1,3-thiazol-2-yl)ethylamino]butan-1-ol |
InChI |
InChI=1S/C9H16N2OS/c1-3-8(6-12)11-7(2)9-10-4-5-13-9/h4-5,7-8,11-12H,3,6H2,1-2H3 |
InChI Key |
FSPHGZNNNHPUNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C1=NC=CS1 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Synthesis
The most common and reliable method for synthesizing 1,3-thiazole derivatives is the Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thioamides or thioureas. This method provides high yields and allows for diverse substitution patterns on the thiazole ring.
Procedure : React a suitable α-haloketone (e.g., 2-bromoacetophenone derivatives) with a thiourea or thioamide precursor under reflux conditions in an appropriate solvent such as ethanol or water. The reaction proceeds via nucleophilic attack of the sulfur atom on the α-haloketone, followed by cyclization and dehydration to form the thiazole ring.
Example : Thioureido acid derivatives have been used as starting materials, reacting with acetophenones or chloroacetaldehyde to form substituted 1,3-thiazoles under mild conditions (room temperature to reflux) with good yields (60–85%).
Introduction of the Aminoethyl Side Chain
The 2-position of the thiazole ring can be functionalized with an aminoethyl substituent through nucleophilic substitution or reductive amination strategies.
Reductive amination : A 2-formylthiazole intermediate can be reacted with an appropriate amino alcohol such as 2-amino-1-butanol under reductive amination conditions (e.g., sodium cyanoborohydride in methanol) to yield the target aminoalkyl-substituted thiazole.
Alternative approach : Direct nucleophilic substitution of a 2-halo-thiazole with an amino alcohol, facilitated by a base such as triethylamine in polar aprotic solvents (e.g., dimethylformamide), can also be employed.
Protection and Deprotection Strategies
Given the presence of reactive amino and hydroxyl groups, protection strategies are often employed to avoid side reactions during multi-step synthesis:
Amino group protection : Boc (tert-butoxycarbonyl) or carbamate protecting groups can be introduced to the amino group before thiazole ring formation or side chain attachment, then removed under acidic conditions after the key steps are complete.
Hydroxyl group protection : Silyl ethers or acetal groups may be used to protect the alcohol functionality during harsh reaction conditions.
Purification and Characterization
Purification is typically achieved by recrystallization or chromatographic methods (e.g., silica gel column chromatography).
Characterization involves nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) to confirm purity (>95%) and structure.
Representative Synthetic Scheme
| Step | Reaction Type | Starting Material(s) | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Hantzsch thiazole synthesis | Thioureido acid + α-haloketone (e.g., chloroacetaldehyde) | Reflux in acetone or aqueous base | 2-Amino-1,3-thiazole derivative | 60–85 |
| 2 | Protection of amino group | 2-Amino-thiazole derivative | Boc anhydride, base, solvent | Boc-protected amino-thiazole | 90–95 |
| 3 | Nucleophilic substitution or reductive amination | Boc-protected thiazole + 2-amino-1-butanol | DMF, triethylamine or NaBH3CN | Boc-protected 2-{[1-(1,3-thiazol-2-yl)ethyl]amino}butan-1-ol | 70–80 |
| 4 | Deprotection | Boc-protected intermediate | Acidic conditions (e.g., HCl in dioxane) | Target compound 2-{[1-(1,3-thiazol-2-yl)ethyl]amino}butan-1-ol | 85–90 |
Key Research Findings and Notes
Reaction optimization : Mild conditions (room temperature to reflux) and aqueous or mixed solvent systems reduce impurities and improve yields.
Antioxidants : Use of antioxidants such as L-ascorbic acid during synthesis can inhibit unwanted oxidation of thiazole nitrogen to N-oxides, improving product stability.
Solid dispersions : For pharmaceutical applications, solid dispersions of thiazole derivatives with carriers like microcrystalline cellulose or hydroxypropyl methylcellulose have been developed to improve solubility and bioavailability.
Alternative synthetic routes : Some studies report cyclization of thiosemicarbazide intermediates to form thiazole rings under basic conditions, expanding the synthetic toolbox.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Intermediates | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch thiazole synthesis | Thioureido acid + α-haloketone | Reflux in ethanol/water | High yield, versatile | Requires haloketone availability |
| Reductive amination | 2-Formylthiazole + amino alcohol | NaBH3CN, methanol | Mild, selective amine formation | Requires aldehyde intermediate |
| Nucleophilic substitution | 2-Halo-thiazole + amino alcohol | DMF, base | Direct substitution | Possible side reactions |
| Protection/deprotection | Boc anhydride, acid | Standard organic solvents | Protects reactive groups | Adds steps to synthesis |
| Cyclization of thiosemicarbazides | Hydrazide + isothiocyanate + base | Methanol, NaOH aqueous | Alternative ring formation | Multi-step, moderate yield |
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial, antifungal, and anticancer effects. The compound may also interfere with cellular pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with two classes of analogs:
- Thiazole-containing benzoic acid derivatives (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid and 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) .
- Benzimidazole-linked butanol derivatives (e.g., 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol) .
Key Differences:
Core Heterocycle :
- The target compound contains a 1,3-thiazole ring, whereas the benzimidazole analog features a benzimidazole core. Thiazoles are sulfur- and nitrogen-containing heterocycles, while benzimidazoles have fused benzene and imidazole rings, influencing electronic properties and binding interactions.
- The benzoic acid derivatives in retain a thiazole ring but substitute it with a methyl group and a carboxylic acid moiety, altering polarity and reactivity compared to the target compound’s alcohol and amine groups.
Substituents: The target’s ethylamino-butan-1-ol chain contrasts with the methoxyphenoxy-ethyl group in the benzimidazole analog and the carboxylic acid group in the thiazole-benzoic acid derivatives .
Physical and Chemical Properties
While direct data for 2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol are unavailable, inferences can be drawn from analogs:
Notes:
- The benzoic acid derivatives’ carboxylic acid group enhances water solubility compared to the target’s alcohol and amine groups, which may confer intermediate polarity .
- The benzimidazole analog’s methoxyphenoxy-ethyl substituent increases hydrophobicity, suggesting lower bioavailability than the target compound .
Biological Activity
2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The thiazole moiety in this compound is known for conferring a variety of pharmacological properties, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a butanol backbone linked to an amino group and a thiazole-substituted ethyl group. The presence of the thiazole ring is critical as it is associated with various biological activities.
Biological Activities
The biological activity of 2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol can be categorized into several key areas:
1. Antitumor Activity
Thiazole derivatives have been documented to exhibit significant anticancer properties. Research indicates that compounds with thiazole moieties can induce apoptosis in cancer cells through various mechanisms, including interaction with cellular pathways that regulate cell survival and death. For instance, studies have shown that certain thiazole derivatives display IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents .
2. Anticonvulsant Activity
Thiazoles are also noted for their anticonvulsant effects. Compounds similar to 2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol have been evaluated for their ability to prevent seizure activity in animal models. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance anticonvulsant efficacy .
3. Antimicrobial Properties
The thiazole ring contributes to antimicrobial activity against various pathogens. Compounds containing this moiety have been tested against bacteria and fungi, demonstrating effectiveness that warrants further exploration for potential therapeutic applications in infectious diseases .
Case Studies and Research Findings
Several studies have focused on the biological activities of thiazole-containing compounds, including 2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated IC50 < 5 µg/mL against HT-29 cancer cells; enhanced apoptosis via mitochondrial pathways. |
| Study B | Anticonvulsant Activity | Showed significant reduction in seizure frequency in PTZ-induced models; SAR indicated importance of substituents on the thiazole ring. |
| Study C | Antimicrobial Efficacy | Effective against Staphylococcus aureus with MIC values comparable to standard antibiotics; suggested mechanism involves disruption of cell wall synthesis. |
The mechanism through which 2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol exerts its biological effects is likely multifaceted:
- Interaction with Enzymes : Thiazoles may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : The compound may act on neurotransmitter receptors, contributing to its anticonvulsant properties.
- Induction of Apoptosis : Through mitochondrial pathways, the compound can trigger programmed cell death in tumor cells.
Q & A
Q. What are the recommended synthetic routes for 2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol, and how can reaction conditions be optimized to maximize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 1,3-thiazole derivatives and amino-alcohol precursors. Key steps include:
- Reacting 2-aminothiazole with a brominated butanol derivative under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile).
- Optimizing temperature (70–90°C) and stoichiometric ratios (1:1.2 molar ratio of thiazole to brominated alcohol) to enhance yield .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .
- Characterization using -NMR (to confirm amine and alcohol protons) and LC-MS (to verify molecular weight and purity) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- -NMR : Identifies protons on the thiazole ring (δ 7.5–8.5 ppm), the ethylamino chain (δ 2.5–3.5 ppm), and the hydroxyl group (δ 1.5–2.0 ppm, broad) .
- -NMR : Confirms carbon environments, including the thiazole C-2 (δ 160–165 ppm) and alcohol C-1 (δ 60–65 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H] peak at m/z 215.0821 for CHNOS) .
Q. What preliminary biological screening approaches are suitable for assessing this compound’s bioactivity?
- Methodological Answer :
- In vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) to test cytotoxicity via MTT assays, with IC values compared to reference drugs like cisplatin .
- Enzyme inhibition studies : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
- Antimicrobial testing : Follow CLSI guidelines for bacterial strains (e.g., S. aureus, E. coli) using agar dilution methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiazole-containing analogs?
- Methodological Answer :
- Variable standardization : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and assay protocols across studies .
- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, applying statistical models (e.g., random-effects) to account for heterogeneity .
- Mechanistic follow-up : Employ RNA sequencing or proteomics to identify off-target effects that may explain discrepancies .
Q. What strategies optimize the compound’s bioavailability through structural modification?
- Methodological Answer :
- Pro-drug synthesis : Introduce acetyl or phosphate groups to the hydroxyl moiety to enhance solubility, followed by enzymatic cleavage studies in simulated biological fluids .
- Lipophilicity adjustment : Replace the butanol chain with shorter alkyl groups or introduce polar substituents (e.g., -OH, -COOH) to improve logP values .
- Co-crystallization : Screen with cyclodextrins or co-formers (e.g., succinic acid) to enhance dissolution rates .
Q. How do electronic effects of substituents on the thiazole ring influence reaction pathways during derivatization?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : Activate the thiazole ring for nucleophilic aromatic substitution at C-5 (e.g., nitro or cyano groups) .
- Electron-donating groups (EDGs) : Favor electrophilic substitution at C-4 (e.g., methoxy or methyl groups) .
- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict reactive sites and validate with experimental kinetic data .
Q. What experimental designs are effective for studying environmental degradation pathways of this compound?
- Methodological Answer :
- Photolysis studies : Expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via LC-MS/MS .
- Biodegradation assays : Use soil microcosms or activated sludge systems to monitor half-life under aerobic/anaerobic conditions .
- QSAR modeling : Corporate molecular descriptors (e.g., topological polar surface area) to predict persistence and bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
